molecular formula C20H17ClFNO4 B11604164 (4E)-4-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11604164
M. Wt: 389.8 g/mol
InChI Key: MXKGUVIXYVTZKN-LZYBPNLTSA-N
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Description

(4E)-4-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(4E)-4-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4E)-4-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE stands out due to its unique combination of substituents and the resulting chemical and biological properties. Its specific structure allows for diverse applications and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C20H17ClFNO4

Molecular Weight

389.8 g/mol

IUPAC Name

(4E)-4-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C20H17ClFNO4/c1-3-25-18-10-14(8-16-12(2)23-27-20(16)24)9-17(21)19(18)26-11-13-4-6-15(22)7-5-13/h4-10H,3,11H2,1-2H3/b16-8+

InChI Key

MXKGUVIXYVTZKN-LZYBPNLTSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=NOC2=O)C)Cl)OCC3=CC=C(C=C3)F

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NOC2=O)C)Cl)OCC3=CC=C(C=C3)F

Origin of Product

United States

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